ethyl 4-(2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamido)benzoate
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Overview
Description
Ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazoloquinoline core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamido)benzoate typically involves multi-step organic reactions
Formation of Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The benzyl and fluoro groups are introduced through nucleophilic substitution reactions.
Coupling Reaction: The final step involves the coupling of the pyrazoloquinoline derivative with ethyl 4-aminobenzoate using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
Ethyl 4-{[(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamido)benzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with key biological processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate: Lacks the fluoro substituent.
Ethyl 4-{[(5-benzyl-8-chloro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetyl]amino}benzoate: Contains a chloro substituent instead of fluoro.
Uniqueness
The presence of the fluoro substituent in ethyl 4-(2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamido)benzoate is a key feature that distinguishes it from similar compounds. Fluorine atoms can significantly influence the compound’s biological activity, stability, and lipophilicity, making it a unique and valuable molecule for research and development.
Properties
IUPAC Name |
ethyl 4-[[2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O4/c1-2-37-28(36)19-8-11-21(12-9-19)30-25(34)17-33-27(35)23-16-32(15-18-6-4-3-5-7-18)24-13-10-20(29)14-22(24)26(23)31-33/h3-14,16H,2,15,17H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDECNROZPWKHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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